2-(Biotin-amido)-1,3-bis(carboxylethoxy)propane
Overview
Description
“2-(Biotin-amido)-1,3-bis(carboxylethoxy)propane” is a branched biotinylation reagent . It is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .
Synthesis Analysis
The carboxylic acid groups of this compound can react with primary amines in the presence of activators such as EDC and HATU to form stable amide bonds .Molecular Structure Analysis
The molecular formula of this compound is C19H31N3O8S . Its molecular weight is 461.53 .Chemical Reactions Analysis
The carboxylic acid groups of this compound can undergo sequential amide coupling reaction with amine-bearing biomolecules in the presence of EDC, HATU, and DCC .Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of polymers and composites incorporating 1,3-bis(carboxylethoxy)propane derivatives are critical areas of research. Various studies focus on the synthesis of poly(amide-imide)s, poly(esteramide)s, and other polymers using related compounds, highlighting the importance of these components in advanced material development (Faghihi, Shabanian, & Valikhani, 2011), (Triki et al., 2013).
Application in Biodegradable Polymers
- Biodegradable polymers incorporating 1,3-bis(carboxylethoxy)propane are being developed for medical applications, such as drug delivery systems. Research on poly(anhydride) microspheres, for example, demonstrates the potential for these materials in controlled drug release (Sun et al., 2009).
Biomedical Applications
- The use of related compounds in biomedical applications, such as brain tumor treatment, is an area of significant research. Biocompatible polymers derived from bis(p-carboxyphenoxy)propane, a compound with structural similarities, are being explored for their efficacy in delivering therapeutic agents directly to brain tumors (Brem, 1990).
Material Science and Chemistry
- The development of new materials and the study of their properties form a major part of the research on derivatives of 1,3-bis(carboxylethoxy)propane. Investigations into the structural and thermal properties of poly(amide-imide)s and related compounds contribute significantly to the advancement of material science (Isfahani, Faghihi, & Valikhani, 2010).
Environmental Applications
- Research on compounds structurally related to 2-(Biotin-amido)-1,3-bis(carboxylethoxy)propane has implications for environmental science, particularly in the context of bioremediation. Studies on the degradation of environmental pollutants like Bisphenol A using catalysts and microbial systems indicate the potential of these compounds in environmental cleanup (Chhaya & Gupte, 2013).
Safety And Hazards
properties
IUPAC Name |
3-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-(2-carboxyethoxy)propoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O8S/c23-15(4-2-1-3-14-18-13(11-31-14)21-19(28)22-18)20-12(9-29-7-5-16(24)25)10-30-8-6-17(26)27/h12-14,18H,1-11H2,(H,20,23)(H,24,25)(H,26,27)(H2,21,22,28)/t13-,14-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIDXCVOVMVZJD-DEYYWGMASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NC(COCCC(=O)O)COCCC(=O)O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NC(COCCC(=O)O)COCCC(=O)O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Biotin-amido)-1,3-bis(carboxylethoxy)propane | |
CAS RN |
2086689-02-1 | |
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2086689-02-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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